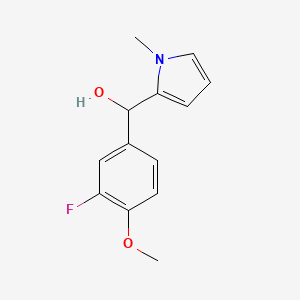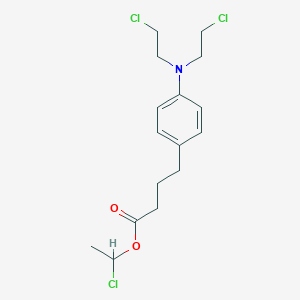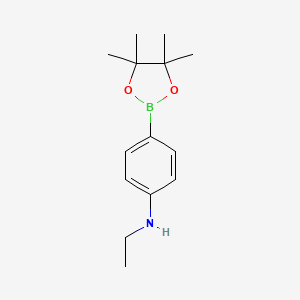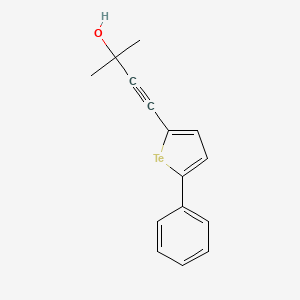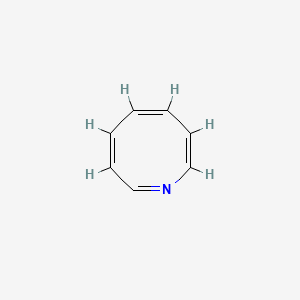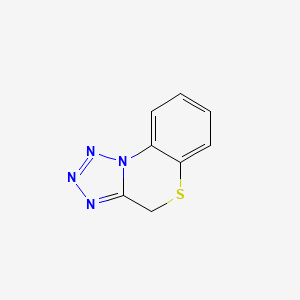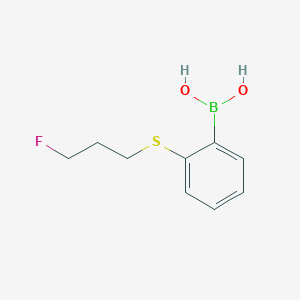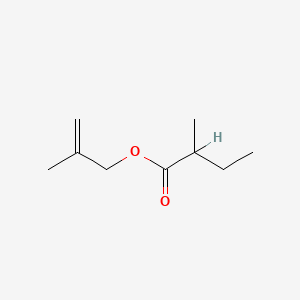
2-Methylallyl 2-methylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylallyl 2-methylbutyrate is an organic ester compound with the molecular formula C9H16O2. It is known for its pleasant fruity odor and is often used in the fragrance and flavor industry. The compound is also referred to as 2-methylbutanoic acid 2-methyl-2-propenyl ester .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylallyl 2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-2-propen-1-ol with 2-methylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylallyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: 2-Methylbutanoic acid or 2-methylbutanal.
Reduction: 2-Methyl-2-propen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylallyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-methylallyl 2-methylbutyrate involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to produce 2-methyl-2-propen-1-ol and 2-methylbutanoic acid. These metabolites can then participate in further biochemical reactions, influencing metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutyl 2-methylbutanoate: Another ester with a similar fruity odor, used in fragrances and flavors.
2-Methylbutyl acetate: Known for its pleasant smell and used in the flavor industry.
2-Methylbutyl isovalerate: Used in perfumes and as a flavoring agent.
Uniqueness
2-Methylallyl 2-methylbutyrate is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its synthesis and reactivity also differ from other similar esters, making it valuable in specific industrial applications .
Propiedades
Número CAS |
83783-90-8 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-methylprop-2-enyl 2-methylbutanoate |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h8H,2,5-6H2,1,3-4H3 |
Clave InChI |
FSSVRXASHHVANB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
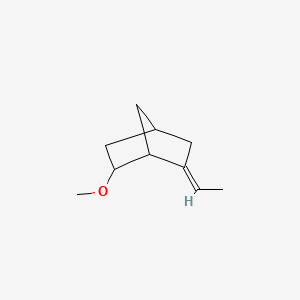

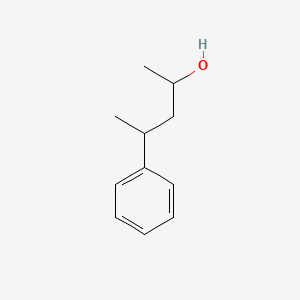
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)

